molecular formula C15H12ClN3O B1514600 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol CAS No. 827030-83-1

4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol

Cat. No. B1514600
CAS RN: 827030-83-1
M. Wt: 285.73 g/mol
InChI Key: JARWUXKDYXRIAO-UHFFFAOYSA-N
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Description

“4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol” is a chemical compound that belongs to the class of organic compounds known as quinazolines . It’s a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to the benzene ring .


Synthesis Analysis

The synthesis of quinazoline derivatives like “4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol” often involves nucleophilic aromatic substitution reactions . For example, a common approach involves amidation of 2-aminobenzoic acid derivatives, followed by cyclization .


Molecular Structure Analysis

The molecular structure of “4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol” includes a quinazoline ring, which is a type of heterocyclic compound . The molecule contains a total of 34 bond(s), including 22 non-H bond(s), 17 multiple bond(s), 3 rotatable bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aromatic), 1 aromatic hydroxyl(s), and 1 Pyrimidine(s) .


Chemical Reactions Analysis

The chemical reactions of quinazoline derivatives like “4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol” can be quite diverse. For example, they can undergo electrophilic aromatic substitution reactions . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .

properties

IUPAC Name

4-[(2-chloroquinazolin-4-yl)methylamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-15-18-13-4-2-1-3-12(13)14(19-15)9-17-10-5-7-11(20)8-6-10/h1-8,17,20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARWUXKDYXRIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)CNC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40837099
Record name 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40837099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol

CAS RN

827030-83-1
Record name 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40837099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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